
3-Bromo-2-(bromomethyl)-5-(trifluoromethyl)pyridine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-(bromomethyl)-5-(trifluoromethyl)pyridine hydrobromide is a chemical compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine, trifluoromethyl, and pyridine moieties, making it a versatile intermediate in organic synthesis. It is commonly used in the preparation of various pharmaceuticals, agrochemicals, and other fine chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(bromomethyl)-5-(trifluoromethyl)pyridine hydrobromide typically involves the bromination of 2-(bromomethyl)-5-(trifluoromethyl)pyridine. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction conditions often require controlled temperatures and the use of a catalyst to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2-(bromomethyl)-5-(trifluoromethyl)pyridine hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding the corresponding pyridine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of dehalogenated pyridines.
Aplicaciones Científicas De Investigación
3-Bromo-2-(bromomethyl)-5-(trifluoromethyl)pyridine hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and molecular probes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of agrochemicals, dyes, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-(bromomethyl)-5-(trifluoromethyl)pyridine hydrobromide involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating nucleophilic substitution reactions. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-3-(bromomethyl)pyridine
- 3-Bromo-2-(chloromethyl)-5-(trifluoromethyl)pyridine
- 2-Bromo-5-(trifluoromethyl)pyridine
Uniqueness
3-Bromo-2-(bromomethyl)-5-(trifluoromethyl)pyridine hydrobromide is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct reactivity and stability. The combination of these functional groups makes it a versatile intermediate for various synthetic applications, distinguishing it from other halogenated pyridines.
Propiedades
Fórmula molecular |
C7H5Br3F3N |
|---|---|
Peso molecular |
399.83 g/mol |
Nombre IUPAC |
3-bromo-2-(bromomethyl)-5-(trifluoromethyl)pyridine;hydrobromide |
InChI |
InChI=1S/C7H4Br2F3N.BrH/c8-2-6-5(9)1-4(3-13-6)7(10,11)12;/h1,3H,2H2;1H |
Clave InChI |
JOFDLNJZEIJIPT-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1Br)CBr)C(F)(F)F.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



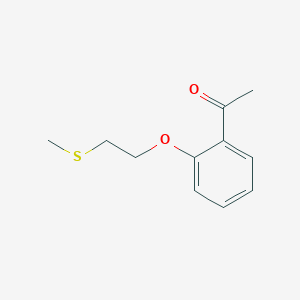



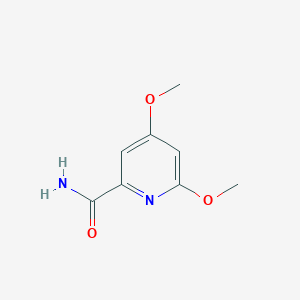
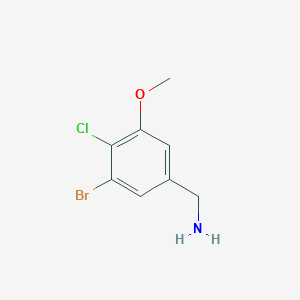
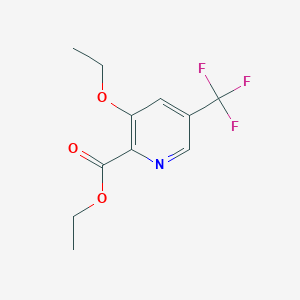
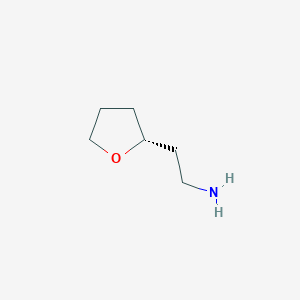
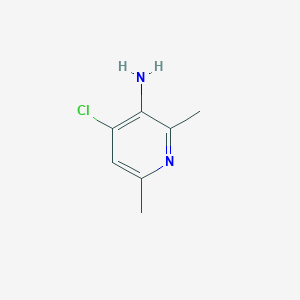
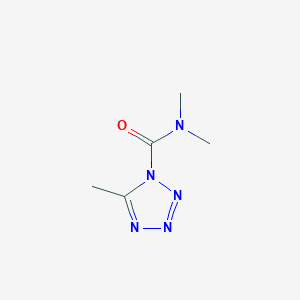
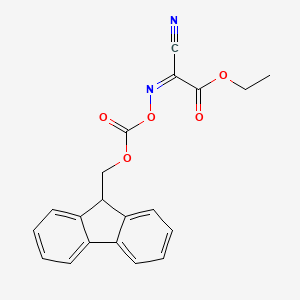
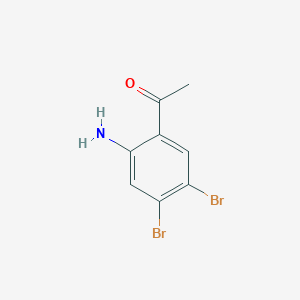
![7-Methoxybenzo[b]thiophen-2-amine](/img/structure/B13654290.png)
